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molecular formula C4H11BrN2 B079296 Piperazine hydrobromide CAS No. 14007-05-7

Piperazine hydrobromide

Cat. No. B079296
M. Wt: 167.05 g/mol
InChI Key: RYHBGVSBFUOHAE-UHFFFAOYSA-N
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Patent
US04001237

Procedure details

Piperazine hydrobromide (168.0 g., 1.006 mole) was added to a suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (241.0 g., 1.006 mole) in 2-methoxyethanol (3.6 l.) and the mixture was stirred at reflux for 1.25 hours. The precipitate was separated by filtration, washed with hot 2-methoxyethanol and dried. The material then was added to a stirred solution of sodium hydroxide (81.0 g., 2.01 mole) in water (3 l.) and the mixture was heated to 75° C. The mixture then was cooled to 40° C., filtered, and the insoluble precipitate washed with water and dried. The material was triturated under refluxing absolute ethanol (6.0 l.) and the mixture was filtered. The filtrate was evaporated to dryness to yield the title compound, 180.0 g. (62%), m.p. 224°-228° C.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[NH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:21][CH3:22])=[C:16]([O:19][CH3:20])[CH:17]=2)[N:12]=[C:11](Cl)[N:10]=1.[OH-].[Na+]>COCCO.O>[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:21][CH3:22])=[C:16]([O:19][CH3:20])[CH:17]=2)[N:12]=[C:11]([N:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[N:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
Br.N1CCNCC1
Name
Quantity
241 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl
Name
Quantity
3.6 L
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed with hot 2-methoxyethanol
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the insoluble precipitate washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The material was triturated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing absolute ethanol (6.0 l.)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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